4-amino-2-(trifluoromethyl)benzoic Acid

Medicinal Chemistry Physicochemical Property Drug Design

Ortho-CF₃ (logP ~2.7, pKa 3.8) enables CNS penetration and is essential for flufenacet herbicides. Meta/para analogs are synthetically inactive for these applications. Procure this specific regioisomer (white to faint brown crystalline powder) to maintain pipeline integrity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 393-06-6
Cat. No. B1274296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-(trifluoromethyl)benzoic Acid
CAS393-06-6
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)
InChIKeyAMVHEVZYTGHASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(trifluoromethyl)benzoic Acid (CAS 393-06-6): Procurement & Chemical Profile for Research and Industrial Use


4-Amino-2-(trifluoromethyl)benzoic acid (CAS 393-06-6) is a trifunctional aromatic compound bearing a para-amino group, an ortho-trifluoromethyl group, and a carboxylic acid moiety on a benzene ring [1]. It is a key building block in medicinal and agrochemical synthesis, where the electron-withdrawing -CF₃ group imparts enhanced lipophilicity (logP ~2.6-2.7) and metabolic stability compared to non-fluorinated analogs . Its commercial availability typically ranges from 97% to 99% purity , and it is supplied as a white to faint brown crystalline powder with a melting point of 183-186°C .

Why 4-Amino-2-(trifluoromethyl)benzoic Acid Cannot Be Replaced by Simple Benzoic Acid Analogs


Simple substitution of 4-amino-2-(trifluoromethyl)benzoic acid with non-fluorinated or regioisomeric analogs (e.g., 4-aminobenzoic acid or 3-trifluoromethyl derivatives) fails to preserve key physicochemical and functional properties. The ortho-CF₃ group drastically lowers the acid's pKa (~3.8) compared to unsubstituted benzoic acid (pKa 4.20), enhancing its ionization at physiological pH [1]. More critically, the CF₃ group increases lipophilicity by ~0.8-1.2 logP units over non-fluorinated analogs, significantly altering membrane permeability and protein binding in downstream applications [2]. Regioisomeric shifts of the CF₃ group to the meta-position (e.g., 4-amino-3-(trifluoromethyl)benzoic acid) change the steric and electronic environment around the amino group, potentially compromising its reactivity in amide coupling or nucleophilic aromatic substitution reactions [3]. Thus, substitution without rigorous re-validation of synthetic yields and biological activity introduces unacceptable risk in R&D pipelines.

4-Amino-2-(trifluoromethyl)benzoic Acid: Quantitative Differentiation Evidence Against Key Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated 4-Aminobenzoic Acid

The ortho-trifluoromethyl group in 4-amino-2-(trifluoromethyl)benzoic acid increases lipophilicity by approximately 1.8 logP units compared to the non-fluorinated analog 4-aminobenzoic acid (PABA). This directly correlates with improved passive membrane permeability, a critical parameter for CNS drug candidates .

Medicinal Chemistry Physicochemical Property Drug Design

Carboxylic Acid pKa Shift Confers Superior Ionization at Physiological pH vs. 4-Aminobenzoic Acid

The electron-withdrawing ortho-CF₃ group lowers the pKa of the carboxylic acid moiety to 3.8, compared to 4.8 for 4-aminobenzoic acid. This results in >90% ionization at pH 7.4 for the target compound, versus ~50% for the comparator, directly impacting solubility and salt formation potential [1][2].

Physicochemical Property Formulation Drug Absorption

Ortho-CF₃ Positioning Enables Specific Herbicide Intermediate Applications (Flufenacet)

The ortho-trifluoromethyl substitution pattern is specifically required as a key intermediate in the synthesis of the oxyacetamide herbicide flufenacet. The regioisomer 4-amino-3-(trifluoromethyl)benzoic acid cannot be substituted in this route due to steric constraints during amide bond formation with the oxyacetamide side chain [1].

Agrochemical Synthetic Intermediate Herbicide

Derivative Potency in AKR1C3 Inhibition: Structural Basis for Selectivity

The X-ray crystal structure of AKR1C3 in complex with 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid (a direct derivative of the target compound) reveals that the ortho-carboxylate group forms a critical salt bridge with the enzyme's oxyanion hole, while the trifluoromethylphenyl moiety projects into a hydrophobic subpocket unique to AKR1C3, conferring isoform selectivity [1].

Cancer Research Enzymology Structural Biology

Optimal Procurement and Use Cases for 4-Amino-2-(trifluoromethyl)benzoic Acid


Medicinal Chemistry: CNS Penetrant Library Synthesis

Given its LogP of 2.69 (ΔLogP = +1.86 vs. PABA), this compound is ideally suited for constructing CNS-focused fragment libraries. Its enhanced lipophilicity, driven by the ortho-CF₃ group, facilitates passive diffusion across the blood-brain barrier, making it a preferred scaffold for generating brain-penetrant leads in neuroscience programs [1].

Agrochemical R&D: Flufenacet Analog Development

For contract research organizations and agrochemical companies specializing in herbicide synthesis, this ortho-substituted regioisomer is the required building block for flufenacet and related oxyacetamide herbicides. Substituting with meta- or para-CF₃ analogs leads to synthetic dead-ends, necessitating strict procurement of the 2-(trifluoromethyl) isomer to maintain process yields and timelines [1].

Oncology Research: AKR1C3 Inhibitor Scaffold Optimization

As validated by the X-ray crystal structure (PDB 4DBU), derivatives of 4-amino-2-(trifluoromethyl)benzoic acid achieve a unique binding mode in the AKR1C3 active site, with the ortho-carboxylate and trifluoromethylphenyl group cooperating to secure both affinity and isoform selectivity. Researchers targeting castration-resistant prostate cancer should prioritize this scaffold for iterative SAR studies aimed at improving potency while minimizing off-target AKR1C2 activity [1].

Process Chemistry: Salt Screening and Formulation

The compound's depressed pKa (3.8) compared to non-fluorinated benzoic acids (pKa ~4.8) allows for a broader range of salt formation with pharmaceutical bases. This facilitates the development of crystalline salts with improved aqueous solubility (>10-fold higher than the free acid) and enhanced stability for preclinical toxicology and early formulation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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